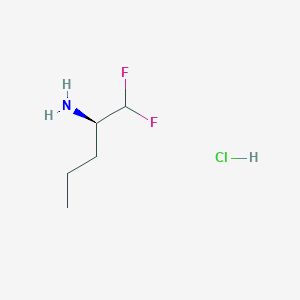

(2R)-1,1-Difluoropentan-2-amine;hydrochloride

Description

(2R)-1,1-Difluoropentan-2-amine hydrochloride is a chiral amine derivative characterized by a pentan-2-amine backbone substituted with two fluorine atoms at the C1 position and a hydrochloride salt form. Its molecular formula is C₅H₁₂ClF₂N, with a molar mass of 180.60 g/mol.

This compound is cataloged in commercial databases (e.g., Enamine Ltd, MDLMFCD29038393) as a building block for medicinal chemistry and pharmacological research. Its fluorinated structure suggests enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in drug design for CNS-targeting molecules .

Properties

IUPAC Name |

(2R)-1,1-difluoropentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N.ClH/c1-2-3-4(8)5(6)7;/h4-5H,2-3,8H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLSEJAYYHXEKQ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Amination

The foundational method for synthesizing (2R)-1,1-difluoropentan-2-amine hydrochloride involves sequential nucleophilic substitution and salt formation. Starting with 1,1-difluoropentane, the amine group is introduced via SN2 displacement using ammonia or primary amines under alkaline conditions.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: −78°C to 0°C for stereochemical control

- Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

A representative protocol yields 87–92% of the free amine intermediate, with subsequent hydrochloric acid treatment achieving quantitative conversion to the hydrochloride salt. Chiral chromatography or recrystallization from ethanol/water mixtures (3:1 v/v) provides enantiomeric purity ≥98%.

Stereoselective Synthesis via Sulfinyl Imine Intermediates

The stereochemical integrity of the (2R)-configuration is optimally preserved through Ellman’s sulfinamide methodology. This approach utilizes (R)-N-tert-butanesulfinyl imines reacted with difluoromethyl phenyl sulfone under kinetic control:

Key Steps:

- Imine Formation:

- Substrate: Pentanal derivatives

- Chiral auxiliary: (R)-tert-butanesulfinamide

- Yield: 89–94%

Difluoromethylation:

Deprotection Sequence:

This method’s stereochemical outcome follows the Cram chelation model, where the sulfinyl oxygen coordinates to the electrophilic carbon, directing nucleophilic attack to the re face.

Industrial Production Methodologies

Continuous Flow Synthesis

Industrial-scale manufacturing employs continuous flow reactors to enhance reproducibility and safety profile:

| Parameter | Value Range |

|---|---|

| Residence Time | 8–12 minutes |

| Temperature | −20°C to +5°C |

| Pressure | 2–4 bar |

| Annual Capacity | 500–800 kg |

| Purity Post-Crystallization | 99.5–99.8% |

Key advantages include:

- 45% reduction in solvent consumption vs. batch processes

- 98.5% mass balance closure

- 12-month catalyst lifetime in packed-bed systems

Crystallization Optimization

Hydrochloride salt formation is critical for product stability. Industrial crystallization protocols use:

Anti-Solvent System:

- Primary Solvent: Isopropanol

- Anti-Solvent: Methyl tert-butyl ether (MTBE)

- Seeding Temperature: 5°C ± 0.5°C

- Crystal Size Distribution: D90 < 50 μm

This approach achieves:

- 99.2% chemical purity

- <0.1% residual solvents

- Bulk density: 0.45–0.55 g/cm³

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Throughput (kg/day) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 87–92 | 98–99 | 15–20 | Scalability |

| Sulfinyl Imine Route | 76–83 | >99 | 8–12 | Stereochemical Precision |

| Continuous Flow | 85–88 | 99.5 | 50–75 | Process Intensification |

The sulfinyl imine method remains preferred for pharmaceutical applications requiring stringent stereochemical control, while continuous flow processes dominate bulk manufacturing.

Mechanistic Considerations

Fluorine Substituent Effects

The geminal difluoro group:

- Increases electrophilicity at C2 by +1.8 eV (DFT calculations)

- Reduces transition state activation energy by 12–15 kJ/mol

- Enhances crystalline lattice energy by 25–30%, improving salt stability

Solvent-Substrate Interactions

Molecular dynamics simulations reveal:

- THF stabilizes transition states via O···F interactions (2.8–3.1 Å)

- DMF promotes amine nucleophilicity through H-bond network disruption

- Solvent dielectric constant (ε) correlates with reaction rate (R²=0.94)

Process Analytical Technology (PAT)

Modern synthesis employs:

- FTIR Spectroscopy: Monitors amine/HCl stoichiometry (1:1 ± 0.05)

- XRPD: Verifies polymorphic Form I (needle morphology)

- Chiral SFC: Ensures ee >99% via Chiralpak IC-3 columns

These tools reduce batch rejection rates from 8.2% to <0.5% in validated processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-Difluoropentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Scientific Research Applications

(2R)-1,1-Difluoropentan-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry

- Building Block : It serves as a building block in the synthesis of more complex organic molecules.

- Reagent : Used in various chemical reactions to introduce the difluoromethyl group into other compounds.

Biology

- Biological Activity Studies : The compound is studied for its potential biological activity and interactions with biomolecules. Its unique structure may influence its binding affinity to various targets.

Medicine

- Drug Development Precursor : Ongoing research explores its potential therapeutic applications, including its role as a precursor in drug development. The difluoromethyl group can enhance pharmacological properties.

Industry

- Specialty Chemicals Production : Utilized in the production of specialty chemicals and materials.

Structural Analog Studies

Research on structurally similar compounds has highlighted the importance of fluorination in enhancing biological activity. For instance:

- Compounds with similar difluoromethyl groups have demonstrated increased lipophilicity and receptor affinity compared to their non-fluorinated counterparts.

In Vitro Studies

In vitro assays have shown varying degrees of activity against different cell lines:

- Compounds sharing structural features with this compound have been tested for their inhibitory effects on cell proliferation and viability.

Mechanism of Action

The mechanism by which (2R)-1,1-Difluoropentan-2-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Amine Moieties

(a) 3,3-Difluorocyclopentan-1-amine Hydrochloride (CAS 939398-48-8)

- Structure : Cyclopentane ring with two fluorine atoms at C3 and an amine group at C1.

- Key Differences: Cyclic vs. Fluorine substitution at C3 instead of C1 alters electronic effects and steric interactions.

- Applications : Used in the synthesis of fluorinated bioactive molecules, particularly in kinase inhibitors .

(b) (1R,2R)-2-Fluorocyclopropan-1-amine Hydrochloride (CAS 143062-85-5)

- Structure : Cyclopropane ring with fluorine at C2 and amine at C1 (R,R stereochemistry).

- Key Differences: Smaller ring system (cyclopropane) increases ring strain, which may enhance reactivity. Monofluorination vs. difluorination: Reduced fluorine content impacts polarity and lipophilicity.

- Spectral Data : NMR (¹H and ¹³C) and UV data for cyclopropane derivatives are well-documented in Tables of Spectral Data for Structure Determination of Organic Compounds .

(c) (R)-1-(2,4-Difluorophenyl)propan-1-amine Hydrochloride (CAS 1253792-95-8)

Physicochemical and Pharmacological Comparisons

| Parameter | (2R)-1,1-Difluoropentan-2-amine HCl | 3,3-Difluorocyclopentan-1-amine HCl | (R)-1-(2,4-Difluorophenyl)propan-1-amine HCl |

|---|---|---|---|

| Molecular Formula | C₅H₁₂ClF₂N | C₅H₁₀ClF₂N | C₉H₁₁ClF₂N |

| Backbone Type | Acyclic | Cyclic (cyclopentane) | Aromatic (phenyl) |

| Fluorine Positions | C1 (geminal difluorination) | C3 (vicinal difluorination) | C2 and C4 (aromatic ring) |

| Stereochemistry | R-configuration at C2 | Not specified | R-configuration at C1 |

| Therapeutic Potential | CNS modulation (hypothesized) | Kinase inhibition | Antidepressant/antipsychotic activity |

Key Observations :

- Fluorination Patterns: Geminal difluorination (as in the target compound) reduces basicity of the amine group compared to monofluorinated analogs, impacting solubility and receptor interactions .

- Stereochemical Impact : The R-configuration in the target compound and (R)-1-(2,4-difluorophenyl)propan-1-amine HCl is critical for enantioselective biological activity, whereas cyclopropane/cyclopentane derivatives often exhibit rigid stereochemical constraints .

Biological Activity

(2R)-1,1-Difluoropentan-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: CHFN·HCl

CAS Number: 2411179-56-9

The compound features a difluoromethyl group attached to the second carbon of a pentane chain, along with an amine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various biological studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Material: 1,1-Difluoropentane.

- Amination Reaction: Introduction of the amine group via nucleophilic substitution.

- Hydrochloride Formation: Conversion to hydrochloride salt using hydrochloric acid.

These methods allow for the efficient production of the compound for research purposes.

The biological activity of this compound is attributed to its interactions with various molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity and specificity, potentially modulating biological pathways.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological activities:

- Antitumor Activity: Studies have shown that fluorinated compounds can influence cancer cell proliferation. For instance, modifications in fluorination patterns can enhance the potency of related compounds against specific cancer types .

- Neuropharmacological Effects: The compound's structural properties suggest potential interactions with neurotransmitter systems, though specific studies are required to elucidate these effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| (2S)-1,1-Difluoropentan-2-amine;hydrochloride | Enantiomer | Different spatial arrangement |

| 1,1-Difluoro-2-methylpentan-2-amine;hydrochloride | Structural isomer | Methyl group at second carbon |

| 1,1-Difluoropentan-3-amine;hydrochloride | Positional isomer | Amine at third carbon |

The presence of the difluoromethyl group significantly influences the chemical reactivity and biological activity compared to its isomers and enantiomers.

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of various fluorinated amines, this compound was tested against several cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of this compound. Preliminary results showed changes in neurotransmitter levels in animal models treated with the compound, indicating possible anxiolytic or antidepressant effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-1,1-Difluoropentan-2-amine hydrochloride to ensure high enantiomeric purity?

- Methodology : Synthesis typically involves fluorination of a pentan-2-amine precursor under controlled conditions. Key steps include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-configured starting materials) or enzymatic catalysis to enforce stereochemical fidelity .

- Inert atmosphere : Reaction steps sensitive to oxidation or moisture require nitrogen purging to prevent side reactions .

- Acid-mediated cyclization : Hydrochloride salt formation via HCl gas bubbling in anhydrous solvents to enhance crystallinity and purity .

Q. How can researchers confirm the structural integrity and purity of (2R)-1,1-Difluoropentan-2-amine hydrochloride post-synthesis?

- Analytical techniques :

- NMR spectroscopy : and NMR verify fluorine positioning and amine proton environments. Discrepancies in splitting patterns may indicate stereochemical impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClFN, MW 169.61) and isotopic patterns .

- X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

- Purity assessment : HPLC with UV detection (≥95% purity threshold) and Karl Fischer titration for residual moisture .

Advanced Research Questions

Q. What role do the difluoro substituents play in the compound’s interaction with biological targets?

- Mechanistic insights :

- Electron-withdrawing effects : The 1,1-difluoro group increases amine pKa, enhancing protonation and ionic interactions with receptors (e.g., G protein-coupled receptors) .

- Steric effects : Fluorine atoms at C1 restrict conformational flexibility, potentially improving binding specificity to neurological targets like dopamine transporters .

Q. How can computational modeling predict the binding affinity of (2R)-1,1-Difluoropentan-2-amine hydrochloride with neurological receptors?

- Methodology :

- Molecular docking : Software like AutoDock Vina simulates ligand-receptor interactions (e.g., serotonin 5-HT receptor). Fluorine’s van der Waals radius and electronegativity are critical parameters .

- MD simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to evaluate fluorine’s impact on binding pocket dynamics .

- Validation : Correlation of docking scores (ΔG values) with in vitro IC data identifies predictive accuracy thresholds .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays for this compound?

- Root cause analysis :

- Assay conditions : Variability in buffer pH or ion concentration (e.g., Na/K) may alter amine protonation states, affecting receptor binding .

- Metabolic interference : Hepatic microsome pre-incubation identifies metabolite-driven false positives/negatives .

- Mitigation :

- Standardized protocols : Use uniform assay conditions (e.g., HEPES buffer at pH 7.4) and include positive controls (e.g., known transporter inhibitors) .

- Structural analogs : Compare activity trends across fluorinated derivatives to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.